Superior Aryl Methyl Sulfide Transfer Efficiency vs. Trimethyl(phenylthio)silane in Arenediazonium-Based Syntheses
In the reaction of arenediazonium tetrafluoroborates with trimethyl(methylthio)silane versus trimethyl(phenylthio)silane for the synthesis of aryl methyl sulfides and aryl phenyl sulfides respectively, the methylthio transfer reagent (structurally analogous to the target compound) proceeds without requiring cupric sulfide (CuS) additive, whereas the phenylthio analog requires CuS to increase yields to acceptable levels [1]. The main by-products in the phenylthio system include diphenyl disulfide, which necessitates additional aqueous sulfide/base workup for removal [1].
| Evidence Dimension | Additive requirement for efficient aryl sulfide formation |
|---|---|
| Target Compound Data | No CuS additive required for effective methylthio transfer |
| Comparator Or Baseline | Trimethyl(phenylthio)silane: CuS additive required to increase yields |
| Quantified Difference | Qualitative difference in additive necessity; phenylthio system generates diphenyl disulfide by-product requiring sulfide/base workup |
| Conditions | Arenediazonium tetrafluoroborates with trimethyl(organothio)silanes |
Why This Matters
This differential reagent performance directly impacts synthetic workflow efficiency and product purification burden when selecting between methylthio- and phenylthio-silane building blocks.
- [1] Prakash, G. K. S.; Hoole, D.; Ha, D. S.; Wilkinson, J.; Olah, G. A. Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes. ARKIVOC 2002 (xiii), 50-54. View Source
